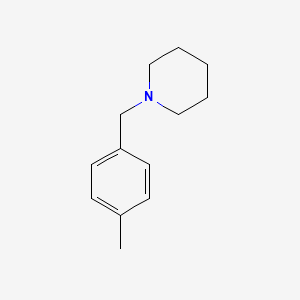

1-(4-Methylbenzyl)piperidine

説明

1-(4-Methylbenzyl)piperidine is a piperidine derivative characterized by a piperidine ring substituted with a 4-methylbenzyl group at the nitrogen atom. Piperidine derivatives are widely explored in medicinal chemistry due to their structural versatility and bioactivity. This compound has been synthesized via catalytic alcohol activation, yielding a yellow solid with confirmed structure through NMR spectroscopy (¹H and ¹³C) . Its applications span enzyme inhibition, receptor antagonism, and antifungal activity, as evidenced by its derivatives’ roles in targeting α-glucosidase, acetylcholinesterase (AChE), and fungal pathogens .

特性

IUPAC Name |

1-[(4-methylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14/h5-8H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGULDBTVVNANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or rhodium may be used to facilitate the reaction, and the process conditions are optimized to ensure high purity and yield of the final product .

化学反応の分析

Types of Reactions: 1-(4-Methylbenzyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidine derivatives.

科学的研究の応用

Medicinal Chemistry

1-(4-Methylbenzyl)piperidine serves as a pharmaceutical intermediate in the development of new drugs. It is particularly relevant in the synthesis of various biologically active compounds, including:

- Antidepressants : Similar piperidine derivatives are known for their use in antidepressant medications, such as Paroxetine.

- Analgesics : Compounds derived from this structure have been explored for pain relief applications.

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown its efficacy against various bacterial strains, suggesting its utility in developing new antibiotics.

- Anticancer Activity : Derivatives have demonstrated significant antiproliferative effects against cancer cell lines, with IC50 values indicating promising therapeutic potential.

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15.2 | |

| Anticancer | MCF-7 (Breast Cancer) | 19.9 | |

| Anticancer | OVCAR-3 (Ovarian Cancer) | 75.3 |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of piperidine derivatives, researchers found that modifications to the benzyl group significantly impacted binding affinity and inhibitory potency against cancer-related enzymes. The study highlighted that structural variations could enhance biological activity, paving the way for optimized drug design strategies targeting specific cancers .

Case Study 2: Antimicrobial Research

Another investigation focused on the antimicrobial effectiveness of piperidine derivatives against Gram-positive bacteria. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity, underscoring the importance of structural optimization in developing effective antimicrobial agents .

作用機序

The mechanism of action of 1-(4-Methylbenzyl)piperidine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .

類似化合物との比較

Benzyl Group Modifications

- 1-(4-Hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol : This α-glucosidase inhibitor exhibits an IC₅₀ of 0.207 mM, outperforming acarbose (IC₅₀ = 0.353 mM). Its mixed-type inhibition (Ki = 0.101 mM) highlights the role of polar substituents (hydroxyl, methoxy) in enhancing enzyme binding .

- 1-(4-Methoxybenzyl)piperidine derivatives : Substitution with methoxy groups reduces α-glucosidase inhibitory activity compared to methyl groups, emphasizing the methyl group’s favorable hydrophobicity for target interactions .

Piperidine Ring Modifications

- 1-Benzyl-4-[(5,6-dimethoxyindan-2-yl)methyl]piperidine (E2020/Donepezil): A potent AChE inhibitor (IC₅₀ = 5.7 nM), this compound demonstrates the impact of rigid indanone substituents on enhancing potency and selectivity over butyrylcholinesterase (BuChE) .

- 1-(4-Methylbenzyl)piperidin-4-one oxime derivatives : The oxime group in these compounds introduces antifungal activity (e.g., inhibition at 1×10⁻⁴ concentration), with crystal structures revealing a chair conformation of the piperidine ring critical for molecular packing .

Pharmacological Target Specificity

Structural and Conformational Insights

- Crystal Structure Analysis: The piperidine ring in 1-(4-Methylbenzyl)piperidin-4-one oxime adopts a chair conformation, with the pyridine and benzene rings forming an 86.1° dihedral angle. This nonplanar geometry may influence intermolecular interactions in antifungal activity .

- Role of Hydrophobic Substituents : The 4-methyl group on the benzyl moiety enhances lipophilicity, facilitating membrane penetration in acetylcholinesterase inhibitors like E2020 .

生物活性

1-(4-Methylbenzyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 4-methylbenzyl group. Its molecular formula is , which contributes to its unique chemical and biological properties. The presence of the aromatic hydrocarbon enhances lipophilicity, potentially influencing its interactions with biological targets.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and metabolic disorders.

- Receptor Modulation : It can interact with neurotransmitter receptors, possibly affecting central nervous system functions, thereby showing potential as an anxiolytic or antidepressant agent .

- Antimicrobial Activity : Research indicates that similar piperidine derivatives exhibit antimicrobial properties, suggesting that this compound could also possess such activity against various pathogens .

Antimicrobial Activity

A study evaluating the antimicrobial properties of piperidine derivatives found that compounds similar to this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| This compound | 20 | Escherichia coli |

| Reference Drug (Ciprofloxacin) | 5 | Staphylococcus aureus |

These results indicate a promising potential for further development as an antimicrobial agent .

Antimalarial Activity

In vitro studies have shown that certain piperidine derivatives exhibit antimalarial activity against Plasmodium falciparum. Although specific data on this compound is limited, related compounds have demonstrated IC50 values ranging from 0.014 to 5.87 µg/mL, indicating strong antimalarial potential .

Case Studies

- Antidepressant Potential : A recent study utilized computer-aided drug design techniques to predict the activity of various piperidine derivatives, including this compound. The results suggested significant binding affinity to serotonin receptors, indicating potential antidepressant properties .

- Cancer Therapeutics : In a pharmacological evaluation, modifications of piperidine structures were assessed for their anticancer activity. Compounds structurally related to this compound showed promising results in inhibiting tumor cell proliferation in vitro, warranting further investigation into their mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。